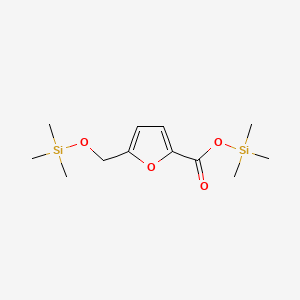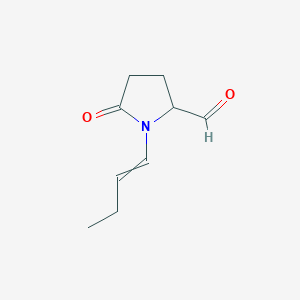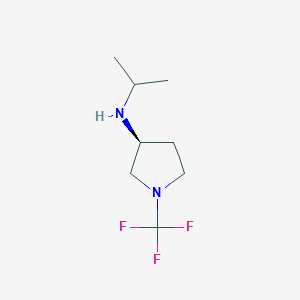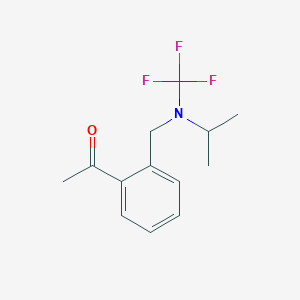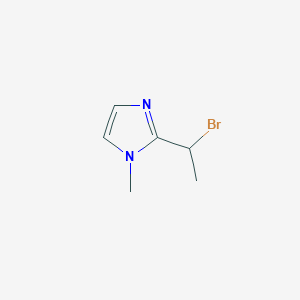
2-(1-bromoethyl)-1-methyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Bromoethyl)-1-methyl-1H-imidazole is an organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of a bromoethyl group at position 2 and a methyl group at position 1 makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-bromoethyl)-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with bromoethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromoethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized to form corresponding imidazole derivatives or reduced to remove the bromo group
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or ethanol.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are used under reflux conditions.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are employed
Major Products Formed
Nucleophilic Substitution: Products include hydroxyl, cyano, or amino derivatives of imidazole.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Oxidized or reduced imidazole derivatives
Scientific Research Applications
2-(1-Bromoethyl)-1-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-(1-bromoethyl)-1-methyl-1H-imidazole involves its interaction with nucleophiles and bases. The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This mechanism is crucial in substitution and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromoethylbenzene: Similar in structure but contains a benzene ring instead of an imidazole ring.
2-(2-Bromoethyl)-1,3-dioxane: Contains a dioxane ring instead of an imidazole ring
Uniqueness
2-(1-Bromoethyl)-1-methyl-1H-imidazole is unique due to its imidazole ring, which imparts specific chemical properties and reactivity. The presence of both a bromoethyl and a methyl group further enhances its versatility in chemical reactions .
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
2-(1-bromoethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-5(7)6-8-3-4-9(6)2/h3-5H,1-2H3 |
InChI Key |
DNNXYPSWIWHWNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



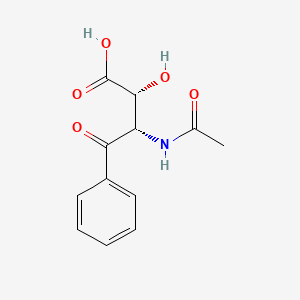


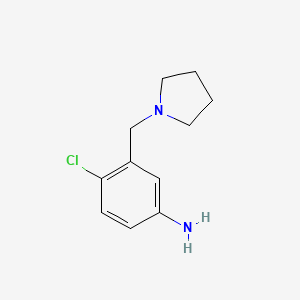
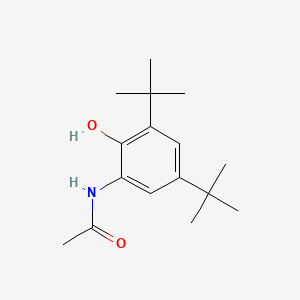
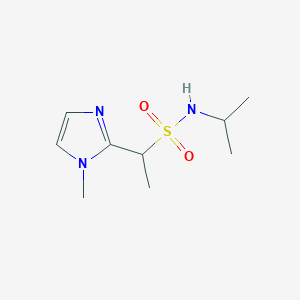
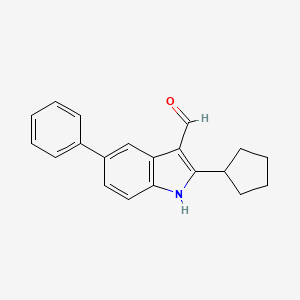
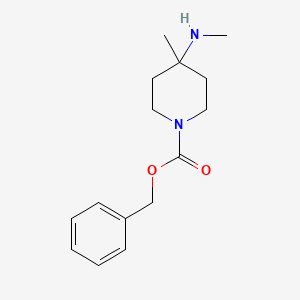
![4-[3-(2,4-Dichlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13957127.png)
